1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine
CAS No.:
Cat. No.: VC15996010
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8N4 |
|---|---|
| Molecular Weight | 148.17 g/mol |
| IUPAC Name | 1-methylimidazo[4,5-b]pyridin-5-amine |
| Standard InChI | InChI=1S/C7H8N4/c1-11-4-9-7-5(11)2-3-6(8)10-7/h2-4H,1H3,(H2,8,10) |
| Standard InChI Key | SGEQLXKFRBWJAM-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=NC2=C1C=CC(=N2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine consists of an imidazole ring fused to a pyridine moiety at the 4,5-positions, with a methyl group at the 1-position and an amine group at the 5-position (Figure 1). The planar structure facilitates π-π stacking interactions with aromatic residues in biological targets .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 39998-52-2 |
| Molecular Formula | C₇H₇N₃ |
| Molecular Weight | 133.15 g/mol |
| Density | 1.24 g/cm³ |
| Boiling Point | 272.8°C (at 760 mmHg) |
| LogP | 0.26 |
| Topological Polar Surface | 50.68 Ų |
The compound’s low LogP value (0.26) suggests moderate hydrophilicity, balanced by its aromatic rings, which enhance membrane permeability .
Synthetic Methodologies
Cyclization with Phenylacetic Acid
A regioselective synthesis involves the cyclization of 2-amino-3-methylaminopyridine (3) with phenylacetic acid using N,N′-carbonyldiimidazole (CDI) as a coupling agent . This method achieves a 51% yield of the intermediate 4, which is subsequently oxidized and functionalized to produce derivatives (e.g., 5–10) .
Alternative Pathways
Michael addition of 1-methyl-1H-imidazol-4-amine to dicarboxylates (e.g., fumaric acid) followed by intramolecular cyclization provides another route, though yields are often lower compared to CDI-mediated synthesis.
Biological Mechanisms and Targets
Interaction with IKK-ɛ and TBK1
The compound inhibits IKK-ɛ (IκB kinase epsilon) and TBK1 (TANK-binding kinase 1), key regulators of the NF-κB signaling pathway. By binding to their active sites, it suppresses phosphorylation events that activate NF-κB, thereby modulating immune responses and inflammation .
Cellular Effects
In cancerous cells, it disrupts pathways essential for proliferation and survival, including carbohydrate metabolism and apoptosis regulation. Its bioisosteric resemblance to purines allows competitive inhibition of enzymes like kinases and GTPases.
Pharmacokinetic Profile
Absorption and Distribution
The dihydrochloride salt form improves aqueous solubility, enhancing oral bioavailability. Its moderate LogP ensures efficient diffusion across cellular membranes while avoiding excessive lipid accumulation .
Metabolism and Excretion
Hepatic metabolism involves oxidation via cytochrome P450 enzymes, producing hydroxylated metabolites. The compound exhibits a half-life of 6–8 hours in preclinical models, with renal excretion as the primary elimination route.
Applications in Drug Development
Anticancer Agents
Derivatives of 1-methyl-1H-imidazo[4,5-b]pyridin-5-amine show potent activity against breast and lung cancer cell lines by targeting IKK-ɛ/TBK1 and inducing apoptosis . Chloro-substituted analogs (e.g., 6) demonstrate enhanced cytotoxicity (IC₅₀ = 0.8–1.2 µM) .
Anti-Inflammatory Therapeutics
By suppressing NF-κB activation, the compound reduces pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in macrophage models, suggesting utility in treating chronic inflammation.
| Hazard Statement | Precautionary Measure |
|---|---|
| H302: Harmful if ingested | P264: Wash hands after handling |
| H315: Skin irritation | P280: Wear protective gloves |
| H319: Eye irritation | P305+P351+P338: Rinse eyes |
The compound requires storage at room temperature in airtight containers to prevent degradation .
Comparative Analysis with Structural Analogs
Imidazo[4,5-c]pyridines
Unlike 1-methyl-1H-imidazo[4,5-b]pyridin-5-amine, imidazo[4,5-c]pyridines exhibit luminescent properties but lower kinase inhibitory activity .
Imidazo[1,2-a]pyridines
These analogs are widely used in antiviral drugs (e.g., zolimidine) but lack the selectivity for IKK-ɛ/TBK1 observed in the title compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume